Product packaging for Ethyl benzyl succinate(Cat. No.:CAS No. 106478-00-6)

Ethyl benzyl succinate

Cat. No.: B048063
CAS No.: 106478-00-6
M. Wt: 236.26 g/mol
InChI Key: MGWTXNMQOXXVRU-UHFFFAOYSA-N
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Description

Ethyl benzyl succinate is a high-purity diester compound of significant interest in organic synthesis and chemical research. Its structure, featuring both aromatic (benzyl) and aliphatic (ethyl) ester functionalities attached to a succinate core, makes it a versatile building block and intermediate. Researchers utilize this compound in the development of novel synthetic methodologies, particularly in stepwise esterification and transesterification reactions, to study reaction kinetics and selectivity. Its primary research value lies in its application as a precursor for the synthesis of more complex molecules, including potential pharmaceuticals, fragrances, and specialty polymers. The mechanism of action for this compound in these contexts is that of a key molecular scaffold; its succinate backbone provides a defined spatial orientation for further functionalization, while the ester groups serve as handles for chemical transformation or as structural elements influencing the lipophilicity and biodegradability of the final product. In fragrance research, it is investigated for its potential to contribute to novel, long-lasting aromatic profiles. This product is intended solely for laboratory research purposes by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B048063 Ethyl benzyl succinate CAS No. 106478-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-ethyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWTXNMQOXXVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335985
Record name Ethyl benzyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106478-00-6
Record name Ethyl benzyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies of Ethyl Benzyl Succinate and Its Analogs

Synthetic Methodologies for Succinate (B1194679) Esters

The primary route to succinate esters is through the esterification of succinic acid or its anhydride (B1165640).

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. For a mixed diester like ethyl benzyl (B1604629) succinate, the synthesis can be approached by reacting succinic acid with both ethanol (B145695) and benzyl alcohol. The reaction can be performed in a single step where succinic acid, ethanol, and benzyl alcohol are reacted together, resulting in a statistical mixture of diethyl succinate, dibenzyl succinate, and the desired ethyl benzyl succinate. justia.com Alternatively, a two-step process can provide more control, where succinic acid is first converted to a monoester (e.g., monoethyl succinate) which is then reacted with the second alcohol (benzyl alcohol). justia.com

The reaction of succinic anhydride with an alcohol is another common route, which initially forms a monoester. researchgate.netresearchgate.netresearchgate.net For instance, reacting succinic anhydride with ethanol yields monoethyl succinate, which can then be further esterified with benzyl alcohol.

Catalysis is essential to achieve practical reaction rates and high yields. A variety of catalysts can be employed:

Homogeneous Acid Catalysts : Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts for esterification. mdpi.comcore.ac.uk For example, the microwave-assisted continuous esterification of succinic acid has been successfully achieved using H₂SO₄ as a catalyst. mdpi.com Lewis acids, such as tetrabutyl titanate, are also used, particularly in industrial settings for producing mixed alkyl benzyl succinates. justia.com

Heterogeneous Acid Catalysts : To simplify catalyst removal and recycling, solid acid catalysts are widely used. These include cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont), which have shown high activity in the esterification of succinic anhydride. core.ac.uk Zeolites, such as zeolite HY loaded with 12-tungstophosphoric acid, are also effective and reusable catalysts for producing succinate diesters from succinic acid and alcohols like n-butanol. acs.org

Enzymatic Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), offer a milder and more selective catalytic route. nih.gov These enzymatic reactions can be performed at moderate temperatures (e.g., 40-50 °C) and are particularly valuable for synthesizing esters when sensitive functional groups are present. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for Succinate Ester Synthesis

Catalyst Type Specific Example(s) Reactants Temperature Key Findings & Yields Reference(s)
Homogeneous Acid Sulfuric Acid (H₂SO₄) Succinic Acid, Ethanol 65–115 °C Achieved high conversion in a continuous microwave reactor. mdpi.com
Homogeneous Lewis Acid Tetrabutyl titanate Succinic Acid, 2-Ethyl-1-hexanol, Benzyl Alcohol Reflux Yielded a mixture of diesters (91% total yield). justia.com
Heterogeneous Acid Al³⁺-montmorillonite Succinic Anhydride, p-Cresol 110 °C 75% yield of di-(p-cresyl) succinate. Catalyst activity related to cation polarity. core.ac.uk
Heterogeneous Acid 12-Tungstophosphoric Acid on Zeolite HY Succinic Acid, n-Butanol 90 °C 92% conversion with 60% selectivity to the diester. acs.org
Enzymatic Candida antarctica lipase B Succinic Acid, Ethanol 40-50 °C Equilibrium strongly influenced by water and substrate concentration. nih.gov

Many applications require enantiomerically pure forms of substituted succinic acids, such as benzylsuccinic acid, an analog of the core structure of this compound. nih.gov Chirality can be introduced either through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. Key strategies include:

Asymmetric Hydrogenation : This method involves the hydrogenation of a prochiral precursor, such as a 2-alkylidene succinate, using a chiral catalyst. Rhodium complexes with chiral bisphosphine ligands (e.g., (R,R)-bisphosphine compounds) are commonly used to produce the corresponding (R)-succinate derivatives with high yield and excellent optical purity. google.comanhuisunsingchem.com The 2(E)-alkylidene succinic acid derivatives can be prepared through methods like the Stobbe condensation. google.comanhuisunsingchem.com

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. For succinates, chiral iron succinoyl complexes have been used where alkylation occurs with high regio- and stereoselectivity. rsc.orgrsc.org The auxiliary can then be removed to yield the homochiral α-alkyl succinic acid derivative. rsc.orgrsc.org Similarly, chiral oxazolidinones can be used to control the displacement of triflate-substituted esters to produce chiral 2,3-disubstituted succinates with predictable stereochemistry. acs.org

Multicomponent Reactions : Enantioselective multicomponent reactions provide a direct route to complex chiral molecules. For example, a cooperative catalysis system using a dirhodium complex and a chiral phosphoric acid enables the three-component reaction of propargyl alcohols, pyridotriazoles, and imines to assemble polyfunctionalized chiral succinate derivatives. chinesechemsoc.org

Optical resolution involves the separation of a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation : This classical method involves reacting a racemic acid, like 2-benzylsuccinic acid, with a chiral base (a resolving agent), such as an optically active amine like (R)-1-(1-naphthyl)ethylamine. jst.go.jp This reaction forms two diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid. The practical synthesis of (2R)-2-(3-Methoxybenzyl)succinic acid has been achieved using (1R,2S)-2-(benzylamino)cyclohexylmethanol as the resolving agent. nih.gov

Separation of Diastereomeric Esters : An alternative to salt formation is the esterification of the racemic acid with a chiral alcohol. This creates a mixture of diastereomeric esters that can often be separated using chromatography. For instance, a racemic succinic acid derivative was esterified with (S)-N-benzyl mandelamide, and the resulting diastereomers were successfully separated by column chromatography. jst.go.jp

Preparation of Optically Active Succinic Acid Derivatives

Derivatization for Enhanced Analytical Characterization

Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for a particular analytical technique, such as gas chromatography (GC). For non-volatile compounds like succinic acid, derivatization is often necessary to increase their volatility.

Converting the carboxylic acid groups of succinic acid or its analogs into alkyl esters (e.g., methyl, ethyl, n-butyl esters) is a primary method for preparing these compounds for GC analysis. lcms.cz The resulting esters are significantly more volatile and thermally stable than the parent acids, leading to improved chromatographic peak shape and resolution. lcms.czuran.ua

Several alkylation methods can be used for derivatization:

Direct Esterification : The same esterification reactions used for bulk synthesis can be applied on an analytical scale. This involves heating the sample with an alcohol (methanol, ethanol, n-butanol) in the presence of an acid catalyst. acs.org

Alkyl Chloroformate Derivatization : This is a rapid derivatization technique that can be performed under mild conditions (room temperature, aqueous medium). nih.gov Reagents like methyl chloroformate (MCF) or ethyl chloroformate (ECF) react with carboxylic acids to form their corresponding alkyl esters, which can then be extracted and analyzed by GC-MS. nih.gov This method has the advantage of derivatizing other functional groups simultaneously. nih.gov

Silylation : Although not an alkyl esterification, silylation is a very common alternative for derivatizing carboxylic acids for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic protons of the carboxylic acid to form volatile trimethylsilyl (B98337) (TMS) esters. lcms.czlsmu.ltresearchgate.net The optimal conditions for the derivatization of succinic acid with BSTFA have been determined to be heating at 70°C for 3-4 hours. uran.ualsmu.ltresearchgate.net

Table 2: Derivatization Techniques for GC Analysis of Succinic Acid

Derivatization Method Reagent(s) Conditions Analyte Form Key Advantages Reference(s)
Alkyl Esterification Ethyl Chloroformate (ECF) Room Temperature, Aqueous Medium Ethyl Ester Fast reaction (~1 min), mild conditions. nih.gov
Silylation BSTFA 70 °C, 3-4 hours Trimethylsilyl (TMS) Ester Efficient conversion, produces stable derivatives for GC. lcms.czuran.ualsmu.ltresearchgate.net
Direct Esterification n-Butanol, Acid Catalyst 90 °C n-Butyl Ester Can be used for both synthesis and analytical preparation. acs.org

Development of Novel Derivatization Reagents for Mass Spectrometry Analysis

While silylation is a cornerstone for GC-MS, the analysis of polar compounds like dicarboxylic acid esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents different challenges, primarily related to ionization efficiency and fragmentation behavior. ddtjournal.com LC-MS/MS, especially with electrospray ionization (ESI), is highly effective for compounds that are already ionic in solution or can be readily charged. ddtjournal.com However, the ionization efficiency of certain analytes can be low, leading to poor sensitivity. ddtjournal.com This has spurred the development of novel derivatization reagents specifically designed to enhance LC-MS/MS detectability. spectroscopyonline.com

The goals for designing these modern derivatization reagents differ from those for GC-MS and focus on:

Enhancing Ionization: Introducing a permanently charged group (e.g., a quaternary amine) or a group that is easily protonated (e.g., a tertiary amine) to significantly boost the signal in positive-ion ESI-MS. spectroscopyonline.com

Controlling Fragmentation: Engineering the derivatizing tag to produce a specific, high-intensity product ion upon collision-induced dissociation (CID) in the mass spectrometer. This allows for highly selective and sensitive analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ddtjournal.com

Improving Chromatography: Modifying the polarity of the analyte to achieve better retention and separation on reversed-phase LC columns. ddtjournal.com

For dicarboxylic acids and their esters, derivatization strategies often target the carboxyl groups. A patent describes a method for analyzing dicarboxylic acids by esterifying them to form derivatives that can be sensitively detected by tandem mass spectrometry using positive ion atmospheric pressure ionization (API). google.com This approach improves specificity because other acids lacking the dicarboxylic moiety are not detected under the same conditions. google.com

Recent research has focused on creating reagents that fulfill these criteria. For example, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) was developed for the high-speed analysis of compounds with amino groups, but the principle of introducing an easily ionizable moiety (the aminopyridyl group) is broadly applicable. nih.gov Similarly, a study on dicarboxylic acids like methylmalonic acid and succinic acid used butanol and HCl to form dibutyl esters. nih.govresearchgate.net This derivatization allowed for selective analysis by LC-MS/MS, exploiting the specific fragmentation patterns of the esterified isomers. nih.govresearchgate.net

Another innovative approach involves using 4-bromo-N-methylbenzylamine as a derivatization reagent for carboxylic acids. researchgate.net This reagent attaches a tag that not only facilitates positive ESI ionization but also introduces a bromine atom. The characteristic isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) creates a unique doublet in the mass spectrum, which serves as a clear signature for identifying the derivatized analyte and distinguishing it from background noise. researchgate.net

Table 2: Examples of Novel Derivatization Reagents for LC-MS/MS Analysis This table is interactive. Click on the headers to sort the data.

Reagent Name Target Functional Group Principle of Enhancement Application Example
Butanolic HCl Carboxylic Acids Forms butyl esters, improving chromatographic properties and enabling specific CID fragmentation patterns for isomers. nih.govresearchgate.net Differentiating and quantifying methylmalonic acid and succinic acid in biological samples. nih.govresearchgate.net
3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) Amines Introduces a highly basic aminopyridyl group, which is readily protonated for sensitive positive-ion ESI-MS detection. nih.gov Rapid analysis of amino acids and other amines in biological fluids. nih.gov
4-bromo-N-methylbenzylamine Carboxylic Acids Introduces a tag with an easily ionizable amine and a bromine atom, which provides a unique isotopic signature for clear identification. researchgate.net Sensitive detection of tricarboxylic acid (TCA) cycle intermediates. researchgate.net

Advanced Mechanistic and Computational Investigations

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

QM and DFT calculations are powerful methods for investigating the electronic structure and energetics of molecules, making them ideal for mapping the complex radical-mediated reaction catalyzed by BSS.

Computational studies have been crucial in confirming the proposed reaction mechanism for BSS and quantifying the energy barriers associated with each step. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of toluene (B28343) by a catalytically essential thiyl radical (Cys493), followed by the addition of the resulting benzyl (B1604629) radical to fumarate (B1241708). researchgate.netdiva-portal.org

Four primary variants of the catalytic pathway have been analyzed, focusing on the formation of (R)-benzylsuccinate. These pathways differ in which carbon atom of the fumarate double bond is attacked by the benzyl radical. nih.gov QM modeling supports a mechanism consistent with most experimental observations, including the inversion of stereochemistry of the benzylic protons and the syn addition of toluene to fumarate. nih.govnih.gov

Calculated Energy Values for Key Steps in the BSS Reaction Pathway
Reaction StepStationary PointDescriptionRelative Energy (kcal/mol)
Substrate BindingESEnzyme-substrate complex (Toluene + Fumarate)0.0
Toluene C-H ActivationTS1Transition state for hydrogen abstraction from toluene+16.9
Benzyl Radical FormationI1Benzyl radical intermediate+11.8
C-C Coupling (pro-R)TS2aTransition state for benzyl radical attack on fumarate's distal carbon (C3)+15.3
Radical Quenching (pro-R)TS3aTransition state for hydrogen back-transfer to form (R)-benzylsuccinate+11.5

Homology modeling, docking, and MD simulations have been used to construct models of the BSS active site, identifying distinct binding pockets for the two substrates. acs.orgnih.gov Toluene binds in a hydrophobic pocket, while fumarate occupies a polar pocket, positioning them optimally for the radical reaction. acs.orgnih.gov

The enantiospecificity of the enzyme, which exclusively produces (R)-benzylsuccinate, appears to be enforced by a thermodynamic preference for fumarate binding in a pro(R) orientation. nih.govnih.gov The attack of the benzyl radical on fumarate in the pro(S) pathway results in a prohibitively high energy barrier for the subsequent radical quenching step. nih.govdntb.gov.ua

Several key amino acid residues are critical for substrate binding and catalysis. acs.org Docking studies and energetic calculations have highlighted the importance of these interactions for stabilizing the substrates in a conformation conducive to the reaction. acs.orgnih.gov

Key Amino Acid Interactions in the BSS Active Site
ResidueInteraction TypeSubstrate/ProductCalculated Interaction Energy (kcal/mol)
Arg508Salt Bridge(R)-benzylsuccinate-11.35
Tyr197H-bond(R)-benzylsuccinate-3.30
Asn615H-bond(R)-benzylsuccinate-3.18
Leu384Hydrophobic(R)-benzylsuccinate (phenyl ring)-2.25
Leu711Hydrophobic(R)-benzylsuccinate (phenyl ring)-3.03

The catalytic cycle of BSS involves a cascade of radical intermediates. The process begins with the stable glycyl radical (on Gly829 in T. aromatica) abstracting a hydrogen atom from a nearby cysteine residue (Cys493) to generate a more reactive thiyl radical. ikifp.edu.plwikipedia.org This thiyl radical is the species that directly initiates the reaction by abstracting a hydrogen from toluene's methyl group, forming a benzyl radical intermediate. nih.govikifp.edu.pl

This benzyl radical then adds to the double bond of fumarate, creating an (R)-benzylsuccinyl radical. nih.gov Finally, this product radical is quenched by a hydrogen transfer from the thiol group of Cys493, which regenerates the thiyl radical and forms the final product, (R)-benzylsuccinate. researchgate.netnih.gov QM:MM (Quantum Mechanics/Molecular Mechanics) models have been employed to gain detailed insights into the geometry of the transition states within the constraints of the entire protein structure. biorxiv.org These advanced models help explain phenomena such as the inversion of configuration at the benzylic carbon and the syn addition of the hydrogen atom back to the radical intermediate. biorxiv.org

Molecular Dynamics Simulations

MD simulations provide a dynamic view of the enzyme, complementing the static pictures from QM/DFT. They are used to study the conformational changes of the enzyme and the behavior of substrates and products within the active site over time.

MD simulations have been performed on the BSS α-subunit in complex with the product, (R)-benzylsuccinate, to model the structure at the end of the reaction cycle. nih.govresearchgate.net These simulations yield a relaxed structural model of the product-bound state, showing stable interactions between the product and key active site residues like Arg508, Tyr197, and Asn615. nih.gov Interestingly, simulations show that the non-natural (S)-benzylsuccinate can also form similar stable interactions within the active site, suggesting that the enzyme's enantiospecificity is determined by kinetic factors during the reaction rather than just product binding stability. nih.gov

The construction of a reliable enzyme-substrate complex is a prerequisite for mechanistic studies. MD simulations are essential for optimizing the initial docked positions of substrates and exploring their stability and orientation in the active site. acs.orgnih.gov Simulations show that the binding of both toluene and fumarate tightens the active site. acs.orgnih.gov This conformational change restricts the flexibility of the thiyl radical, leading to hydrogen transfer distances that are conducive to the proposed reaction mechanism and protecting the radical intermediates from the solvent. acs.orgnih.govikifp.edu.pl

Kinetic Isotope Effects (KIE) for Mechanistic Probing

Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the rate-limiting steps and the nature of transition states. libretexts.orgprinceton.edu The KIE is the change in the reaction rate when an atom in a reactant is replaced by one of its isotopes, and it is expressed as the ratio of the rate constant of the light isotopologue (k L) to that of the heavy isotopologue (k H) wikipedia.org. This phenomenon arises primarily from the differences in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orgprinceton.edu Consequently, reactions involving the cleavage of such bonds are slower, leading to a "normal" KIE (k L/k H > 1). libretexts.org

In the context of succinate (B1194679) derivatives, while direct KIE studies on ethyl benzyl succinate are not extensively documented in publicly available literature, significant mechanistic insights can be drawn from studies on the closely related enzyme, Benzylsuccinate Synthase (BSS). BSS catalyzes the formation of (R)-benzylsuccinate from toluene and fumarate, a key step in the anaerobic degradation of toluene. mlbke.comnih.govpnas.orgmdpi.com This reaction is believed to proceed through a radical mechanism. nih.govpnas.org

Detailed theoretical studies employing multiscale modeling (QM/MM) have been used to investigate the reaction mechanism of BSS and predict kinetic isotope effects. biorxiv.org These computational investigations provide a deeper understanding of the transition states and the factors influencing the reaction rate.

One such study calculated the KIE for the BSS-catalyzed reaction, providing values that align with experimental observations. biorxiv.org The calculated KIEs support a mechanism where the abstraction of a hydrogen atom from the methyl group of toluene is a key step. biorxiv.org

Table 1: Calculated Kinetic Isotope Effects for the Benzylsuccinate Synthase Reaction. biorxiv.org
IsotopologueCalculated kH/kDExperimental Range
d8-toluene1.851.7-2.1

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is the cornerstone for the separation of ethyl benzyl (B1604629) succinate (B1194679) from complex mixtures. The choice between liquid and gas chromatography is dependent on the volatility and thermal stability of the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is particularly suitable for the analysis of non-volatile or thermally labile compounds like ethyl benzyl succinate.

For the analysis of related succinate compounds, a reversed-phase C18 column is often employed for separation, coupled with a tandem mass spectrometer (MS/MS) for detection nih.gov. The MS/MS system operates in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. While a specific method for this compound is not widely documented, a hypothetical LC-MS/MS method can be extrapolated from the analysis of similar compounds. The precursor ion would be the protonated molecule [M+H]⁺ or another suitable adduct, which is then fragmented to produce characteristic product ions.

A potential LC-MS/MS method for this compound could involve the following parameters:

ParameterCondition
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ions To be determined from fragmentation spectrum

This table is a representation of a plausible LC-MS/MS method based on standard practices for similar analytes.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. For the analysis of esters like this compound, GC-MS provides excellent separation and structural identification capabilities. Analysis of related compounds, such as benzylsuccinic acid, has been performed by GC-MS after derivatization to form more volatile esters shimadzu.com. However, direct analysis of this compound is feasible given its expected volatility.

A typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library or through interpretation.

Key parameters for a potential GC-MS method for this compound are outlined below:

ParameterCondition
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Oven Program Initial temperature of 60°C, ramped to 280°C
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-400

This table outlines a general GC-MS method suitable for the analysis of aromatic esters.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a chiral molecule like this compound, chiral HPLC is essential for the resolution of its enantiomers. Research on the closely related benzylsuccinate has demonstrated successful enantiomeric separation using a chiral stationary phase sielc.comnih.gov.

A chiral HPLC method for this compound would likely employ a similar setup, as detailed in the table below. For non-chiral analysis, a standard reversed-phase HPLC method with a C8 or C18 column and UV detection would be appropriate jpionline.orgsielc.com.

ParameterChiral HPLC Method for Enantiomer Resolution
HPLC Column CHIRALPAK AD (250 mm x 4.6 mm, 10 µm) or similar chiral column
Mobile Phase A mixture of hexane, ethanol (B145695), and trifluoroacetic acid (e.g., 93:7:0.02 v/v/v) sielc.comnih.gov
Flow Rate 1.0 mL/min sielc.comnih.gov
Detection UV at 254 nm sielc.comnih.gov
Injection Volume 100 µL sielc.comnih.gov

The parameters in this table are based on a validated method for the chiral separation of benzylsuccinate and are expected to be applicable to this compound.

Sample Preparation and Extraction Protocols

The goal of sample preparation is to isolate this compound from the sample matrix and to concentrate it to a level suitable for detection. The choice of extraction protocol depends on the nature of the sample matrix (e.g., aqueous, solid, biological).

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis nih.govthermofisher.comwaters.com. For a moderately non-polar compound like this compound in an aqueous matrix, a reversed-phase SPE sorbent is appropriate. Sorbents such as C18 or polystyrene-divinylbenzene are effective at retaining non-polar to moderately polar compounds from aqueous solutions shimadzu.com.

The general steps for an SPE protocol for this compound from an aqueous sample are:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The sample is passed through the cartridge, and this compound is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

Elution: this compound is eluted from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).

SPE ParameterDescription
Sorbent C18 or Polystyrene-divinylbenzene
Conditioning Solvent Methanol, followed by water
Wash Solvent Water or water/methanol mixture
Elution Solvent Acetonitrile or Ethyl Acetate (B1210297)

This table provides a general SPE protocol for the extraction of a moderately non-polar analyte from an aqueous matrix.

Liquid-liquid extraction (LLE) using an organic solvent is a common and effective method for extracting organic compounds from aqueous samples. For benzylsuccinate and related compounds, ethyl acetate and diethyl ether have been successfully used as extraction solvents mdpi.com. Due to its similar structure, this compound is expected to be efficiently extracted by these solvents.

The procedure typically involves mixing the aqueous sample with the organic solvent in a separatory funnel. After vigorous shaking, the two phases are allowed to separate. The organic layer containing the extracted this compound is then collected. This process may be repeated to improve recovery. The choice of solvent can depend on factors such as extraction efficiency, selectivity, and ease of removal by evaporation. Ethyl acetate is a versatile and effective extraction solvent for a wide range of compounds researchgate.net. Diethyl ether is also commonly used, particularly for samples intended for GC analysis sielc.comnih.gov.

Techniques for Removing Water and Other Interfering Compounds

The presence of water and other interfering compounds can significantly impact the accuracy and precision of analytical methods for this compound. Therefore, effective removal of these substances during sample preparation is a critical step. Common techniques employed include the use of drying agents, liquid-liquid extraction, and azeotropic distillation.

Drying Agents: A primary concern in the analysis of organic compounds like this compound is the presence of residual water, which can interfere with chromatographic analysis and mass spectrometry. Chemical drying agents are frequently used to remove trace amounts of water from organic solutions. rochester.edurochester.edu

Anhydrous Magnesium Sulfate (B86663) (MgSO₄): This is a fast and effective drying agent suitable for a wide range of organic solvents. rochester.edurochester.edugoogle.com It has a high capacity for water and works quickly.

Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and convenient drying agent, particularly for small-scale operations. It is less reactive than magnesium sulfate but requires a longer contact time, typically 15 minutes for dichloromethane (B109758) and 30 minutes for ethyl acetate. rochester.edurochester.edu

Solid Calcium Oxide (CaO): This can be used as a drying agent for mixtures containing ethyl acetate, where it is added to the solvent mixture to remove water before distillation. google.com

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is effective for isolating this compound from complex aqueous matrices and removing water-soluble impurities. For related compounds like benzylsuccinate, organic acids are extracted from acidified aqueous samples using solvents like ethyl acetate. nih.govmdpi.com A final wash of the organic layer with brine (a saturated aqueous solution of NaCl) is highly effective for removing the bulk of dissolved water before treatment with a chemical drying agent. rochester.edu

Azeotropic Distillation: For removing traces of water from organic compounds, azeotropic distillation is a powerful technique. rochester.edu By adding a solvent, such as toluene (B28343), that forms a low-boiling azeotrope with water, the water can be effectively removed by rotoevaporation. rochester.edurochester.edu This process is often repeated multiple times to ensure the sample is thoroughly dried. rochester.edurochester.edu

Method Validation and Detection Limit Determination

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating several performance characteristics, including selectivity, linearity, accuracy, precision, and, crucially, the limits of detection and quantification. researchgate.net

Method Validation Parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear calibration curve is typically generated by analyzing a series of standards of known concentrations. nih.govmdpi.com

Internal Standards: To compensate for variations in sample extraction efficiency and instrument response, an internal standard is often used. nih.govmdpi.com For the analysis of benzylsuccinate, the chemically similar but naturally non-occurring compound phenylsuccinate has been used effectively as an internal standard. nih.govmdpi.com

Detection and Quantification Limits: The limit of detection (LOD) and limit of quantification (LOQ) are key performance metrics that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. und.edu

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. und.edu

These limits are often determined statistically from the calibration curve. A common approach uses the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (or the standard error of the y-intercept of the regression line) and S is the slope of the calibration curve. und.edu

The table below presents examples of detection limits achieved for compounds structurally related to this compound using various analytical techniques.

CompoundAnalytical MethodMatrix/Sample TypeDetection Limit
BenzylsuccinateHPLC-MSCulture Supernatant~10 nM (in standard solution)
BenzylsuccinateHPLC-MSCulture Supernatant0.2 nM (after 50-fold sample concentration)
Benzyl AlcoholGC-FIDAir (24 L sample)0.009 ppm
Benzyl AlcoholGC-FID-1 µg (analytical procedure)
Carboxylic Acids & SaccharidesGC-MSBio-produced Succinic Acid0.02-0.3 ng

Enzymatic Degradation and Transformation of Benzylsuccinate and Its Esters

Hydrolysis of Esters by Specific and Non-Specific Esterases/Lipases

The enzymatic hydrolysis of benzylsuccinate esters, such as dibenzyl succinate (B1194679), is a critical first step in their degradation in certain biological systems. This process is primarily carried out by esterases and lipases, which are hydrolase enzymes that cleave ester bonds.

Research has demonstrated the selective action of pancreatic lipase (B570770) on dibenzyl succinate. In one study, an aqueous extract of fresh hog pancreas was used to investigate the hydrolysis of both dibenzyl succinate and monobenzyl succinate. The findings indicated that the pancreatic lipase selectively hydrolyzed dibenzyl succinate to monobenzyl succinate. Notably, the monobenzyl succinate was not further hydrolyzed by this enzyme preparation. This selective enzymatic action highlights the potential for specific and non-specific esterases and lipases to initiate the degradation of benzylsuccinate diesters, converting them into their corresponding monoesters.

The practical insolubility of these esters in water necessitates that such studies be conducted in emulsions. The activity of these enzymes can be influenced by factors such as the substrate concentration, temperature, and pH of the reaction medium. While specific studies on ethyl benzyl (B1604629) succinate are limited, the data from dibenzyl succinate hydrolysis provides a valuable model for understanding how similar esters might be processed by lipolytic enzymes.

Table 1: Enzymatic Hydrolysis of Dibenzyl Succinate by Pancreatic Lipase This table summarizes the selective action of pancreatic lipase on benzylsuccinate esters.

Substrate Enzyme Source Product Further Hydrolysis
Dibenzyl succinate Hog Pancreas Extract Monobenzyl succinate Not Observed
Monobenzyl succinate Hog Pancreas Extract No Reaction Not Applicable

Catabolic Pathways of Benzylsuccinate in Microorganisms

In anaerobic microorganisms, the degradation of toluene (B28343) proceeds through the formation of (R)-benzylsuccinate, which is then further metabolized via a specific catabolic pathway to central metabolites. nih.govmdpi.comresearchgate.netnih.gov This pathway is crucial for the bioremediation of toluene-contaminated environments.

The initial step in the catabolism of (R)-benzylsuccinate is its activation to a coenzyme A (CoA) thioester. nih.govmdpi.comresearchgate.netnih.gov This reaction is catalyzed by the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) . mdpi.comkarger.com This enzyme facilitates the transfer of a CoA moiety from succinyl-CoA to (R)-benzylsuccinate, yielding (R)-2-benzylsuccinyl-CoA and succinate. mdpi.comresearchgate.netnih.gov

The BbsEF enzyme is highly specific for its substrates. While it can accept some close chemical analogs, its primary role is the activation of (R)-benzylsuccinate. nih.gov This activation step is essential as it prepares the benzylsuccinate molecule for the subsequent oxidation reactions in the catabolic pathway. The formation of the thioester bond increases the reactivity of the molecule, making the subsequent enzymatic transformations more favorable. The reaction is reversible, and the enzyme is composed of two subunits, BbsE and BbsF. nih.gov

Following its activation to (R)-2-benzylsuccinyl-CoA, the molecule enters a modified beta-oxidation pathway. nih.govmdpi.comwikipedia.org This pathway involves a series of enzymatic reactions that systematically break down the molecule. The key enzymes and reactions in this pathway are detailed below.

Dehydrogenation: The first oxidative step is catalyzed by benzylsuccinyl-CoA dehydrogenase (BbsG) . This enzyme introduces a double bond into the molecule, converting (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA . mdpi.com

Hydration: The subsequent step involves the addition of a water molecule across the newly formed double bond. This reaction is catalyzed by benzylidenesuccinyl-CoA hydratase (BbsH) , resulting in the formation of (S,R)-2-(α-hydroxybenzyl)succinyl-CoA . mdpi.com

Second Dehydrogenation: The hydroxyl group introduced in the previous step is then oxidized to a keto group. This reaction is catalyzed by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) , yielding (S)-2-benzoylsuccinyl-CoA . mdpi.com

This sequence of reactions is analogous to the beta-oxidation of fatty acids, where a methylene (B1212753) group at the beta-position is oxidized to a keto group.

Table 2: Enzymes of the Benzylsuccinate Beta-Oxidation Pathway This interactive table details the enzymes and their functions in the catabolic breakdown of benzylsuccinate.

Enzyme Gene(s) Reaction Catalyzed Substrate Product
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase bbsEF CoA transfer (R)-Benzylsuccinate + Succinyl-CoA (R)-2-Benzylsuccinyl-CoA + Succinate
Benzylsuccinyl-CoA dehydrogenase bbsG Dehydrogenation (R)-2-Benzylsuccinyl-CoA (E)-Benzylidenesuccinyl-CoA
Benzylidenesuccinyl-CoA hydratase bbsH Hydration (E)-Benzylidenesuccinyl-CoA (S,R)-2-(α-hydroxybenzyl)succinyl-CoA
(S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase bbsCD Dehydrogenation (S,R)-2-(α-hydroxybenzyl)succinyl-CoA (S)-2-Benzoylsuccinyl-CoA
Benzoylsuccinyl-CoA thiolase bbsAB Thiolytic cleavage (S)-2-Benzoylsuccinyl-CoA + CoA Benzoyl-CoA + Succinyl-CoA

The final step of the benzylsuccinate beta-oxidation pathway is the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA. This reaction is catalyzed by the enzyme benzoylsuccinyl-CoA thiolase (BbsAB) . mdpi.com In this reaction, a molecule of coenzyme A attacks the keto group, leading to the cleavage of the carbon-carbon bond and the formation of two products: benzoyl-CoA and succinyl-CoA . mdpi.com

The generation of benzoyl-CoA is a significant convergence point in the anaerobic metabolism of many aromatic compounds. nih.gov Benzoyl-CoA is a central intermediate that can be further metabolized through various pathways, ultimately leading to the complete mineralization of the aromatic ring. The other product, succinyl-CoA, is an intermediate of the citric acid cycle and can be readily assimilated by the cell. The succinyl-CoA is also recycled for the initial activation of benzylsuccinate, thus closing the cycle. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Ethyl Benzyl (B1604629) Succinate (B1194679)

The chemical synthesis of benzylsuccinate and its esters has traditionally involved multi-step procedures that can be resource-intensive. mdpi.com The future of ethyl benzyl succinate synthesis lies in the adoption of green chemistry principles and biotechnological approaches to create more efficient, sustainable, and environmentally benign processes.

A primary area of focus is the expansion of biocatalysis. The enzymatic synthesis of esters and polyesters is a well-established field, often utilizing lipases for polycondensation reactions. nih.gov A key opportunity lies in applying and optimizing these enzymatic methods for the specific esterification of benzylsuccinic acid with ethanol (B145695) to produce this compound. This approach offers mild reaction conditions and high selectivity, minimizing byproduct formation.

Furthermore, significant progress has been made in the biotechnological production of the precursor, (R)-benzylsuccinate. An artificial pathway has been successfully established in Escherichia coli, utilizing enzymes from the anaerobic toluene (B28343) degradation pathway operating in reverse. mdpi.comnih.gov This synthetic biology approach starts from readily available substrates like benzoate (B1203000) and succinate (which can be derived from glucose fermentation), offering a renewable route to the benzylsuccinate core. mdpi.comresearchgate.net Future work should focus on optimizing these microbial cell factories for higher yields and titers. A crucial next step will be to engineer strains that can perform a whole-cell biocatalytic conversion, integrating the synthesis of benzylsuccinate with a subsequent enzymatic esterification step to directly produce this compound.

Another promising avenue is the exploration of the enzyme benzylsuccinate synthase (BSS). wikipedia.org This glycyl radical enzyme naturally catalyzes the stereospecific addition of toluene to fumarate (B1241708) to yield (R)-benzylsuccinate, initiating the anaerobic degradation of toluene. wikipedia.orglivescience.io While its oxygen sensitivity presents a challenge for biotechnological application, ongoing research into the structure and mechanism of BSS could enable the engineering of more robust variants suitable for industrial-scale biocatalysis. mdpi.comnih.gov

Synthesis StrategyCore PrincipleKey PrecursorsPotential AdvantagesResearch Focus
Enzymatic Esterification BiocatalysisBenzylsuccinic acid, EthanolHigh selectivity, mild conditions, reduced waste.Screening and engineering of lipases/esterases for high efficiency; process optimization.
Whole-Cell Biocatalysis Synthetic BiologyBenzoate, Succinate, EthanolRenewable feedstocks, integrated multi-step synthesis, potential for direct production.Metabolic pathway optimization, enhancing product tolerance and export, enzyme engineering.
Engineered BSS Pathway Biocatalysis / Enzyme EngineeringToluene, Fumarate, EthanolDirect conversion of hydrocarbons, high stereospecificity.Improving oxygen stability of BSS, expanding substrate scope, pathway integration.

Advanced Spectroscopic and Structural Characterization Techniques for Derivatives

A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental to predicting their properties and designing new applications. Future research will increasingly rely on advanced analytical techniques to provide high-resolution structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including one- and two-dimensional techniques (COSY, HSQC, HMBC), will remain a cornerstone for elucidating the precise connectivity and conformational behavior of these molecules in solution. scielo.br Future studies could employ advanced NMR methods to study dynamic processes and intermolecular interactions, providing insights into how these esters behave in complex biological or chemical systems.

Mass Spectrometry (MS) , particularly coupled with liquid chromatography (LC-MS/MS), is crucial for the sensitive detection and quantification of benzylsuccinate and its derivatives, as demonstrated in environmental sample analysis. researchgate.net High-resolution mass spectrometry can provide exact mass measurements to confirm elemental compositions and aid in the identification of novel derivatives formed during synthesis or biotransformation.

X-ray Crystallography offers the definitive method for determining the atomic and molecular structure of a compound in its crystalline state. wikipedia.org While the structure of enzymes involved in succinate metabolism, like succinyl-CoA synthetase, has been solved, nih.gov obtaining single-crystal X-ray diffraction data for this compound and its key derivatives would provide invaluable information. nih.govresearchgate.net This data would reveal precise bond lengths, bond angles, and intermolecular packing forces, which are critical for computational modeling and understanding structure-activity relationships. redalyc.org For instance, crystal structures of the benzylsuccinate synthase (BSS) enzyme have provided deep insights into its catalytic mechanism and the role of its subunits, which can guide future protein engineering efforts. nih.govnih.gov

TechniqueType of InformationApplication for this compound Derivatives
Advanced NMR Molecular connectivity, stereochemistry, solution-state conformation, molecular dynamics.Confirming synthesis products, studying rotational isomers, analyzing interactions with biological targets.
High-Resolution MS Molecular weight, elemental formula, fragmentation patterns, quantification.Identifying novel synthetic or metabolic derivatives, impurity profiling, biomarker quantification.
X-ray Crystallography Precise 3D atomic structure, bond lengths/angles, crystal packing.Definitive structural confirmation, understanding intermolecular forces, providing data for computational models.

Integration of Multi-Omics Approaches in Biotransformation Studies

The engineering of microbial systems for the production or modification of this compound can be significantly accelerated by systems biology approaches. The integration of multi-omics—genomics, proteomics, and metabolomics—provides a holistic view of the cellular processes involved in biotransformation. frontiersin.orgnih.gov

These powerful techniques have already been applied to understand the microbial degradation of aromatic hydrocarbons, the natural pathway from which the synthetic route to benzylsuccinate was derived. frontiersin.orgfrontiersin.org By applying these same tools to engineered production strains, researchers can gain deep insights into metabolic bottlenecks, pathway regulation, and cellular stress responses.

Proteomics involves the large-scale study of proteins. unich.it By comparing the proteome of a high-producing strain versus a low-producing one, researchers can identify key enzymes whose expression levels are critical for efficient synthesis. nih.govfrontiersin.org This information can guide further genetic engineering, such as optimizing codon usage or modifying promoter strength to balance the metabolic pathway. mdpi.com

Metabolomics is the comprehensive analysis of all small-molecule metabolites within a cell or biological system. frontiersin.orgmdpi.com This technique can reveal the accumulation of unwanted byproducts or the depletion of essential precursors, providing a direct readout of the metabolic state of the cell. nih.gov For example, metabolomic analysis of an E. coli strain engineered to produce benzylsuccinate revealed that product excretion was a significant bottleneck, leading to high intracellular accumulation. mdpi.comnih.gov

Genomics and Metagenomics allow for the discovery of novel enzymes and metabolic pathways from a wide range of microorganisms, including those that are unculturable. frontiersin.org Mining genomic data from bacteria known to degrade toluene and other aromatic compounds could uncover novel synthases or esterases with improved properties for the biocatalytic production of this compound.

By integrating these datasets, a comprehensive model of the biotransformation process can be built, enabling more rational and predictable engineering of microbial cell factories for the sustainable production of this compound. nih.gov

Exploration of Interdisciplinary Applications in Environmental and Synthetic Biology

The unique origins and properties of benzylsuccinate and its esters position them at the intersection of environmental science and synthetic biology, opening avenues for innovative interdisciplinary applications.

In environmental science , benzylsuccinate is a crucial biomarker for the natural attenuation of toluene, a common groundwater contaminant, under anaerobic conditions. researchgate.netnih.gov The presence of benzylsuccinate in environmental samples is unambiguous evidence of microbial degradation of toluene. emerald.com Future research could focus on developing highly sensitive and field-deployable sensors for this compound (as a stable derivative) to monitor bioremediation efforts in real-time. Furthermore, understanding the enzymatic pathways that produce and degrade benzylsuccinate can inform strategies for bioaugmentation—the introduction of specific microbes to enhance the cleanup of contaminated sites. nih.gov The gene coding for benzylsuccinate synthase (bssA) is already used as a biomarker to assess the potential for anaerobic toluene bioremediation. nih.gov

In synthetic biology , the focus is on designing and constructing new biological parts, devices, and systems. mdpi.comthermofisher.com The established artificial pathway for benzylsuccinate production in E. coli is a prime example of this approach. researchgate.net Future work could involve creating novel metabolic pathways to produce a diverse range of benzylsuccinate derivatives by feeding different substituted aromatic compounds to engineered microbes. By expanding the substrate scope of benzylsuccinate synthase through directed evolution, it may be possible to create a platform for the biosynthesis of various specialty chemicals. wikipedia.org Additionally, these bio-based esters could be explored as renewable, "green" solvents or as building blocks for novel biodegradable polymers, contributing to a more sustainable chemical industry. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing ethyl benzyl succinate, and how can purity be validated?

this compound synthesis typically involves esterification between benzyl alcohol and succinic acid derivatives, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include:

  • Reagent selection : Use succinic anhydride for higher reactivity .
  • Temperature control : Maintain 60–80°C to optimize esterification while minimizing side reactions.
  • Purification : Employ fractional distillation or column chromatography, followed by NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) .

Q. Validation Table :

TechniqueParametersPurpose
¹H NMR δ 1.2–1.4 (ethyl CH3), δ 4.1–4.3 (ester –OCH2)Confirm ester bond formation
GC-MS Retention time vs. standardsDetect impurities (<5%)
HPLC Reverse-phase C18 column, UV detectionQuantify yield and purity

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Focus on systematic characterization:

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using shake-flask method .
  • Thermal stability : Perform TGA/DSC at 10°C/min under nitrogen to identify decomposition points .
  • Crystallography : For solid-state analysis, use single-crystal XRD (e.g., Bruker SMART CCD) with refinement parameters R < 0.05 .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) in this compound studies be resolved?

Contradictions often arise from sample polymorphism or instrumental artifacts. Mitigation strategies:

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT computational models (e.g., Gaussian 16) .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution .
  • Error analysis : Quantify uncertainties in refinement (e.g., wR(F²) < 0.1) and report confidence intervals .

Q. What advanced statistical methods are suitable for optimizing this compound synthesis yields?

Use response surface methodology (RSM) with Box-Behnken design:

  • Variables : Catalyst concentration, temperature, reaction time.
  • Output : Yield (%) modeled via quadratic regression.
  • Validation : ANOVA with p < 0.05 to identify significant factors .

Case Study : A 2023 study achieved 89% yield by optimizing benzyl alcohol molar excess (1.5:1) and H2SO4 concentration (2 mol%) .

Q. How do intermolecular interactions (e.g., π-π stacking) influence this compound’s stability in solid-state applications?

  • XRD analysis : Measure centroid distances between aromatic rings (e.g., 3.5–4.0 Å indicates π-π interactions) .
  • DFT calculations : Compute interaction energies using B3LYP/6-311+G(d,p) basis set.
  • Thermal analysis : Correlate stacking strength with melting point elevation .

Methodological Best Practices

Q. What ethical and reproducibility standards apply to publishing this compound research?

  • Data transparency : Publish raw XRD/NMR data in supplementary materials with detailed refinement logs .
  • Replication protocols : Specify reaction vessels, stirring rates, and drying methods to avoid "hidden variables" .
  • Bias mitigation : Blind data analysis and peer validation of spectral interpretations .

Q. How should researchers address limitations in computational modeling of this compound’s reactivity?

  • Validation : Compare computed IR spectra with experimental data (RMSD < 10 cm⁻¹) .
  • Solvent effects : Include implicit solvation models (e.g., COSMO) in DFT calculations .
  • Error reporting : Disclose basis set limitations and convergence thresholds .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.